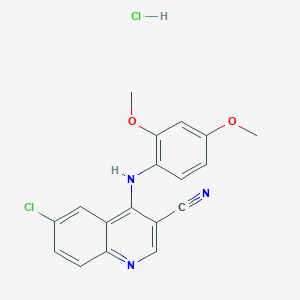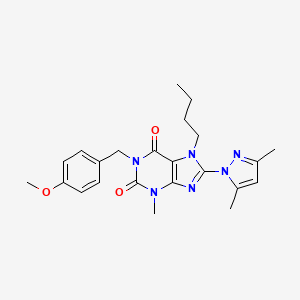
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
The compound "7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" and its derivatives exhibit a wide range of hydrogen-bonded supramolecular aggregation modes. These modes are dependent on modest changes in the peripheral substituents remote from the main hydrogen-bond acceptor sites. This finding highlights the compound's potential in the design and development of supramolecular materials with specific properties, such as molecular recognition, self-assembly, and the construction of complex molecular architectures (Trilleras et al., 2008).
Synthesis of Photochromic Materials and Biologically Active Natural Products
Derivatives of the compound have been utilized in the synthesis of photochromic materials and biologically active natural products. For instance, chromene chromium carbene complexes have been applied in the syntheses of naphthopyran and naphthopyrandione units, which are key structures in the development of photochromic materials and various biologically active compounds. These synthesis pathways offer routes to compounds that are difficult to obtain due to their sensitivity to air, thus providing valuable tools for material science and medicinal chemistry research (Rawat et al., 2006).
Hydrogen-Bonded Chains of Rings
The specific compound and related molecules have been shown to form hydrogen-bonded chains of rings, indicating significant differences in hydrogen-bonded structures as a result of minor changes in remote substituents. This property can be utilized in crystal engineering and the design of molecular solids with tailored physical properties, such as conductivity, magnetism, and luminescence (Trilleras et al., 2008).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from reactions involving the core structure of the compound, exhibit potent cytotoxic activities against various cancer cell lines. This research underlines the compound's potential as a precursor in the development of new chemotherapeutic agents with high efficacy and specificity (Deady et al., 2003).
Metal Complexes as Models for Metal-Mediated Base Pairs
Metal complexes of 6-pyrazolylpurine derivatives, related to the core structure of the compound, serve as models for metal-mediated base pairs in nucleic acids. This research provides insights into the design of artificial nucleobases and the development of novel DNA structures with specific functions, potentially useful in nanotechnology, biotechnology, and as tools in molecular biology (Sinha et al., 2015).
Properties
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-6-7-12-27-19-20(24-22(27)29-16(3)13-15(2)25-29)26(4)23(31)28(21(19)30)14-17-8-10-18(32-5)11-9-17/h8-11,13H,6-7,12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIRXJISJYYGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)
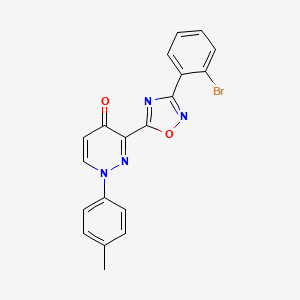
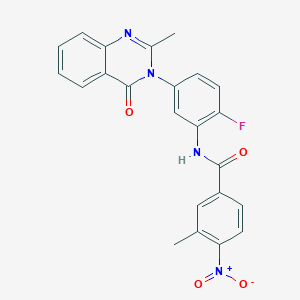
![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
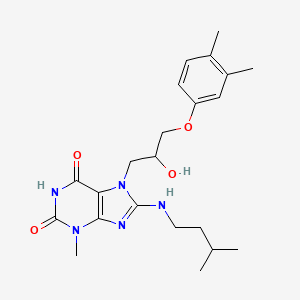
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
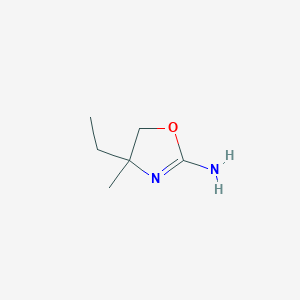
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)
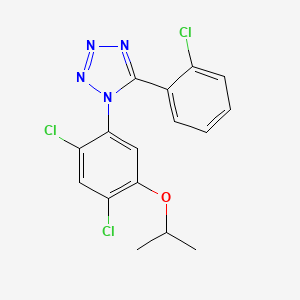
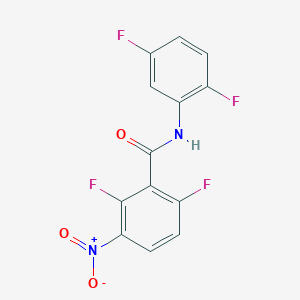
![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
